1-(Benzo[d]oxazol-2-yl)cyclopropanamine
Description
1-(Benzo[d]oxazol-2-yl)cyclopropanamine is a bicyclic compound featuring a cyclopropane ring fused to a benzoxazole moiety. This structure confers unique physicochemical properties, including increased ring strain from the cyclopropane and aromatic stability from the benzoxazole. The compound’s molecular weight is 188.23 g/mol (C₁₁H₁₂N₂O), with a purity of ≥95% as per commercial specifications . Limited biological data are publicly available, but its structural analogs have demonstrated activity in kinase inhibition and cytotoxic assays .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H10N2O/c11-10(5-6-10)9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2 |
InChI Key |
RFRAPHPDWRCEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC3=CC=CC=C3O2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]oxazol-2-yl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable cyclopropane derivative under acidic or basic conditions to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]oxazol-2-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(Benzo[d]oxazol-2-yl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)cyclopropanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 1-(Benzo[d]oxazol-2-yl)cyclopropanamine and its analogs:
Key Observations:
- Substituent Effects : The hydrochloride derivative (CAS 2138244-10-5) introduces a methyl group and a charged amine, increasing molecular weight by 36.46 g/mol compared to the parent compound. This modification may enhance solubility but reduces lipophilicity .
- Biological Relevance : KRC-108, a benzoxazole-containing kinase inhibitor, demonstrates that the benzoxazole core is critical for binding to TrkA kinase, though its pyridin-2-amine and piperidine groups are essential for specificity .
- Synthetic Intermediates : Compounds like 2-(benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates serve as intermediates in multi-step syntheses, highlighting the versatility of benzoxazole derivatives in organic chemistry .
Key Research Findings and Limitations
Synthetic Challenges : Many benzoxazole-cyclopropanamine derivatives, including this compound, are synthesized in low to moderate yields (50–84%) and require extensive purification .
Biological Activity
1-(Benzo[d]oxazol-2-yl)cyclopropanamine is a heterocyclic organic compound characterized by its unique structure, which includes a cyclopropanamine moiety and a benzo[d]oxazole ring. The molecular formula is . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug transport and resistance mechanisms.
The compound's structure contributes to its reactivity and biological activity. The benzo[d]oxazole ring is known for its ability to interact with various biological targets, while the cyclopropanamine moiety may affect its pharmacokinetic properties.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Modulation of ATP-binding cassette (ABC) transporters : These transporters are crucial in drug transport and resistance mechanisms within cells.
- Anti-inflammatory properties : Some studies suggest that related compounds may possess anti-inflammatory effects.
- Anticancer potential : Preliminary data indicate that structural modifications can enhance anticancer activity.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various proteins involved in drug transport. Modifications to its structure can significantly influence these interactions, which is vital for optimizing therapeutic applications.
Comparative Analysis
The following table summarizes the structural features and unique aspects of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Benzo[b]thiazol-2-yl)cyclopropanamine | Contains a thiazole ring instead of oxazole | Potential antimicrobial properties |
| 1-(Benzo[f]imidazol-2-yl)cyclopropanamine | Features an imidazole ring | Enhanced anticancer activity |
| 2-Aminobenzo[d]oxazole derivatives | Similar oxazole structure | Applications in neuropharmacology |
Case Studies and Research Findings
While specific data on the biological activity of this compound itself is limited, several studies highlight its potential:
- Study on ABC Transporters : Research has demonstrated that compounds similar to this compound can modulate the activity of ABC transporters, suggesting a role in overcoming drug resistance .
- Anti-inflammatory Research : A study indicated that derivatives of this compound exhibited anti-inflammatory properties in vitro, making them candidates for further investigation in inflammatory disease models .
- Anticancer Activity : Preliminary findings suggest that modifications to the structure can enhance anticancer effects against various cancer cell lines, warranting further exploration in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
